(Z)-7-[(1S,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
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Overview
Description
Preparation Methods
The preparation of (Z)-7-[(1S,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid involves the non-enzymatic oxygenation of polyunsaturated fatty acids, initiated by free radical attack, leading to lipid peroxidation . This process can be analyzed using mass spectrometry (MS) and gas chromatography (GC) coupled with MS to separate the derivatized isoprostanes of interest in biological samples .
Chemical Reactions Analysis
(Z)-7-[(1S,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid undergoes various chemical reactions, including oxidation and reduction. The common reagents and conditions used in these reactions include free radicals and oxidative reactive species (ORS). The major products formed from these reactions are other isoprostanes and lipid peroxidation products .
Scientific Research Applications
(Z)-7-[(1S,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid has several scientific research applications. It is used as a biomarker for oxidative stress in various pathological conditions, including cardiovascular diseases, neurodegenerative diseases, and cancer . It is also used in the study of lipid peroxidation and its effects on biological membranes . Additionally, it has applications in the field of metabolomics, where it is used to assess the levels of oxidative stress in biological samples .
Mechanism of Action
The mechanism of action of (Z)-7-[(1S,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid involves its formation through the non-enzymatic peroxidation of polyunsaturated fatty acids. This process is initiated by free radical attack, leading to the oxidation of PUFA esterified in phospholipids. The isoprostanes are then released into free form by phospholipase A2 (PLA2) hydrolysis . The molecular targets and pathways involved include the oxidative stress pathways and the lipid peroxidation pathways .
Comparison with Similar Compounds
(Z)-7-[(1S,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid is similar to other isoprostanes, such as 15-F2t-IsoP and 8-iso-PGF2α. These compounds are also produced by the non-enzymatic peroxidation of polyunsaturated fatty acids and serve as biomarkers of oxidative stress . this compound is unique in its specific structure and the conditions under which it is formed . Other similar compounds include 15-epi-15-E2c-IsoP and ent-(Z)-7-[(1S,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid .
Properties
CAS No. |
39265-67-3 |
---|---|
Molecular Formula |
C20H32O5 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(Z)-7-[(1S,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17-,19+/m0/s1 |
InChI Key |
XEYBRNLFEZDVAW-BSBCLDFQSA-N |
SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@@H](CC(=O)[C@H]1C/C=C\CCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Synonyms |
8,12-epi-PGE2 8,12-epi-prostaglandin E2 8,12-epi-prostaglandin E2, (5Z,8beta,11alpha,12alpha,13E,15R)-isome |
Origin of Product |
United States |
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